![molecular formula C14H21N3O4S B2506020 4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine CAS No. 954655-32-4](/img/structure/B2506020.png)
4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves complex reactions that can yield various products depending on the reactants and conditions used. For instance, the reaction of 3,4-diaminopyridine with 3-ethoxyvinylidene-2,4-pentanedione results in a product of 1:2 substitution, and further reaction with salicylaldehyde leads to the formation of an unsymmetrical Schiff base . Although the exact synthesis of "4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single crystal X-ray methods, revealing details such as intermolecular hydrogen-bonded dimers and the tautomeric forms of the compounds in solution . Additionally, the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, showing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These findings can provide a basis for predicting the molecular structure of "4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine."
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and yield diverse products. For example, ethyl 2-arylamino-2-oxo-acetates can undergo a reaction to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates . Such reactions are catalyzed by triphenylphosphine and can exhibit atropisomerism due to high energy barriers for rotation around certain bonds . These insights into the reactivity and behavior of similar compounds can help in understanding the chemical reactions that "4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine" can be inferred from studies on related molecules. For instance, the crystal structure analysis provides information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility, melting point, and other physical properties . The dynamic NMR study mentioned in one of the papers indicates the presence of atropisomerism, which could affect the compound's chemical and physical behavior .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
- The study by Srikrishna, Sridharan, & Prasad (2010) presents a revision of the product structure obtained in the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to a different class of pyrrolidine derivatives. This highlights the importance of accurate structural identification in synthetic chemistry and the potential for novel synthetic routes involving pyrrolidine scaffolds similar to the compound of interest (Srikrishna, Sridharan, & Prasad, 2010).
Catalysis and Chemical Transformations
- Hazra, Martins, Silva, & Pombeiro (2015) discuss sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation. While the compound is not a copper complex, the study indicates the broader utility of structurally complex molecules in catalysis, possibly suggesting that similarly complex compounds could serve as ligands or catalysts in various chemical transformations (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial Applications
- Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav (2019) explored the synthesis and evaluation of novel pyrrole derivatives for their antimicrobial activities. This study exemplifies the potential of pyrrolidine and related heterocyclic compounds in developing new antimicrobial agents, suggesting that compounds with the pyrrolidine moiety could be explored for similar applications (Hublikar et al., 2019).
Photochemical Applications
- Guizzardi, Mella, Fagnoni, & Albini (2000) describe the photochemical preparation of phenylheterocycles, demonstrating the utility of photochemistry in synthesizing complex aromatic compounds. While the focus is not directly on pyrrolidine derivatives, the methodologies could be relevant for the synthesis or functionalization of compounds similar to "4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine" (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Propiedades
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-9-11-8-14(18)17(10-11)12-4-6-13(21-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHCIIIMBJMYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)
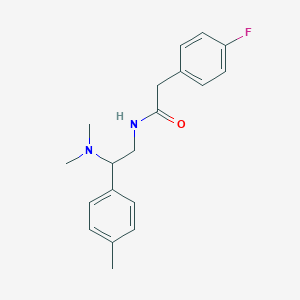
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)
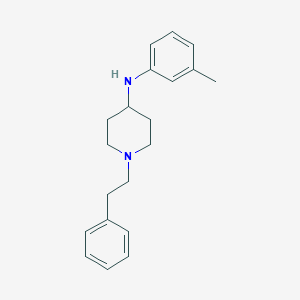
![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)
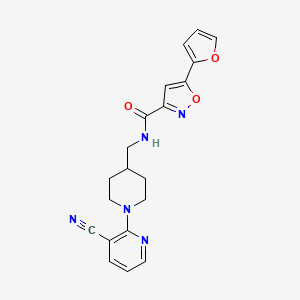
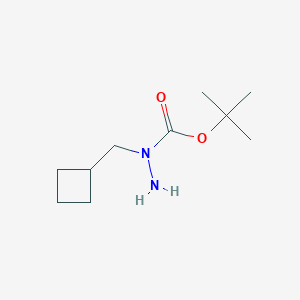
![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

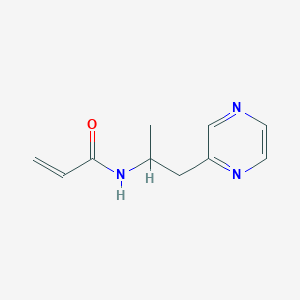
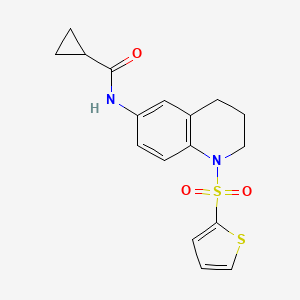
![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)